molecular formula C36H65BrO3 B14124444 5-Bromo-1,2,3-tris(decyloxy)benzene

5-Bromo-1,2,3-tris(decyloxy)benzene

Cat. No.: B14124444
M. Wt: 625.8 g/mol
InChI Key: NIWJYARHKGQNSJ-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3-tris(decyloxy)benzene is a chemical compound with the molecular formula C36H65BrO3 and a molecular weight of 625.8 g/mol It is a derivative of benzene, where three decyloxy groups and one bromine atom are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the bromine atom onto the benzene ring . The decyloxy groups can be introduced through a nucleophilic substitution reaction using decanol and a suitable base.

Industrial Production Methods

Industrial production of 5-Bromo-1,2,3-tris(decyloxy)benzene may involve large-scale bromination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,3-tris(decyloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The decyloxy groups can be oxidized under strong oxidative conditions.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of decyloxy groups.

    Reduction: Formation of the corresponding hydrogenated benzene derivative.

Scientific Research Applications

5-Bromo-1,2,3-tris(decyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3-tris(decyloxy)benzene involves its interaction with molecular targets through its bromine and decyloxy groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the decyloxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,2,3-tris(decyloxy)benzene is unique due to the presence of three decyloxy groups, which impart distinct hydrophobic properties and influence its reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in material science and organic synthesis.

Properties

Molecular Formula

C36H65BrO3

Molecular Weight

625.8 g/mol

IUPAC Name

5-bromo-1,2,3-tris-decoxybenzene

InChI

InChI=1S/C36H65BrO3/c1-4-7-10-13-16-19-22-25-28-38-34-31-33(37)32-35(39-29-26-23-20-17-14-11-8-5-2)36(34)40-30-27-24-21-18-15-12-9-6-3/h31-32H,4-30H2,1-3H3

InChI Key

NIWJYARHKGQNSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)Br

Origin of Product

United States

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